Lipophilicity Control: Target Compound LogP (3.64) Sits Between the Methyl Ester (3.25) and the 2-CF₃ Regioisomer (4.14)
The target compound ethyl 4-bromo-3-(trifluoromethyl)benzoate exhibits an XLogP3 of 3.64 . In contrast, methyl 4-bromo-3-(trifluoromethyl)benzoate (the methyl ester analog) shows a lower logP of 3.25 , while ethyl 4-bromo-2-(trifluoromethyl)benzoate (2-CF₃ regioisomer) reaches a significantly higher logP of 4.14 . This positions the target compound closer to the optimal LogP range for oral bioavailability (1–4) than the 2-CF₃ regioisomer, while maintaining higher lipophilicity than the methyl ester for enhanced membrane penetration.
| Evidence Dimension | Octanol-water partition coefficient (LogP) – computational prediction |
|---|---|
| Target Compound Data | XLogP3 = 3.64 |
| Comparator Or Baseline | Methyl 4-bromo-3-(trifluoromethyl)benzoate: LogP = 3.25; Ethyl 4-bromo-2-(trifluoromethyl)benzoate: LogP = 4.14; Ethyl 4-chloro-3-(trifluoromethyl)benzoate: LogP = 3.82 |
| Quantified Difference | Target is 0.39 log units higher than the methyl ester; 0.50 log units lower than the 2-CF₃ regioisomer; 0.18 log units lower than the 4-chloro-3-CF₃ analog |
| Conditions | XLogP3 (PubChem/EPA Fragmental method) or AlogPs reported by respective data sources; standard conditions. |
Why This Matters
The intermediate lipophilicity facilitates achieving balanced ADME profiles in drug discovery, reducing the risk of either poor solubility (excessively high LogP) or insufficient permeability (excessively low LogP).
